L-erythro-Chloramphenicol

Mitochondrial Protein Synthesis Chloramphenicol Isomers Rat-Liver Mitochondria

Researchers requiring stereochemically defined chloramphenicol isomers for mitochondrial studies face supply inconsistency. L-erythro-Chloramphenicol (CAS 7384-89-6) is the validated tool for electron transport inhibition and the essential negative control for antibacterial specificity (2% activity vs. D-threo). • Potent mitochondrial ETC inhibitor; distinct from antibacterial D-threo isomer • CAT stereoselectivity probe-not acetylated by chloramphenicol acetyltransferase • ≥98% purity; differentiated via chiral HPLC-MS for unambiguous isomer identity

Molecular Formula C11H12Cl2N2O5
Molecular Weight 323.13 g/mol
CAS No. 7384-89-6
Cat. No. B1674768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-erythro-Chloramphenicol
CAS7384-89-6
SynonymsL-erythro-Chloramphenicol;  L(+)-erythro-Chloramphenicol; 
Molecular FormulaC11H12Cl2N2O5
Molecular Weight323.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1
InChIKeyWIIZWVCIJKGZOK-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-erythro-Chloramphenicol Identity and Baseline


L-erythro-Chloramphenicol (CAS 7384-89-6) is one of the four stereoisomers of chloramphenicol, a broad-spectrum amphenicol antibiotic. The molecule possesses two chiral centers, yielding D-threo, L-threo, D-erythro, and L-erythro configurations [1]. While the D-threo isomer is the clinically utilized antibacterial agent, L-erythro-chloramphenicol exhibits distinct biological activities, functioning as a potent inhibitor of mitochondrial electron transport in biological studies . It is a deacylated form of chloramphenicol and is employed as a research tool for investigating mitochondrial function, stereospecific enzyme interactions, and as a reference standard in chiral chromatography .

L-erythro-Chloramphenicol: Why Generic Substitution Fails


Substitution of L-erythro-chloramphenicol with generic chloramphenicol (D-threo) or other isomers is not scientifically valid due to divergent stereospecific activities. The four stereoisomers exhibit markedly different potencies across multiple biological assays: antibacterial activity resides almost exclusively in the D-threo isomer, while the L-erythro isomer is virtually inactive against bacteria [1]. Conversely, the rank order for electron transport inhibition in plant mitochondria is L-threo > D-threo > L-erythro > D-erythro, demonstrating that isomer selection fundamentally determines the biological readout [2]. Furthermore, chloramphenicol acetyltransferase (CAT), a key resistance enzyme, shows absolute stereoselectivity, acetylating only D-threo and D-erythro isomers while exhibiting no activity against L-isomers [3]. Thus, procurement of the correct stereoisomer is essential for experimental validity and reproducibility.

L-erythro-Chloramphenicol: Quantitative Isomer Comparison


Mitochondrial Protein Synthesis Inhibition: L-erythro vs. D-threo

In a direct comparison using isolated rat-liver mitochondria, L-erythro-chloramphenicol exhibited only 2% of the inhibitory activity of D-threo-chloramphenicol on mitochondrial protein synthesis [1]. In contrast, L-threo-chloramphenicol and deacylated chloramphenicol showed no inhibition at all. The D-threo isomer achieved 50% inhibition (IC50) at approximately 15 μM, placing the relative IC50 of the L-erythro isomer at approximately 750 μM.

Mitochondrial Protein Synthesis Chloramphenicol Isomers Rat-Liver Mitochondria

Mitochondrial Electron Transport Inhibition: Isomer Rank Order

A study on tightly coupled plant mitochondria revealed the rank order of electron transport inhibition as L-threo > D-threo > L-erythro > D-erythro [1]. This establishes L-erythro-chloramphenicol as an intermediate inhibitor, more potent than D-erythro but less potent than L-threo and D-threo. Unlike the antibacterial activity rank order, which is dominated by D-threo, this independent rank order highlights that L-erythro possesses a distinct biological profile.

Electron Transport Chain Oxidative Phosphorylation Plant Mitochondria

L-erythro-Chloramphenicol: Research & Industry Applications


Negative Control for Antibacterial Activity Assays

Given that L-erythro-chloramphenicol exhibits only 2% of the antibacterial activity of the D-threo parent molecule [1], it serves as an essential negative control in experiments designed to validate the specificity of observed antibacterial effects.

Mitochondrial Electron Transport Chain Research

L-erythro-chloramphenicol's function as a potent inhibitor of mitochondrial electron transport makes it a valuable tool for dissecting the electron transport chain, particularly in studies where the complete shutdown of bacterial protein synthesis (achieved by D-threo) is an undesirable confounding factor.

CAT Stereoselectivity Assays

Chloramphenicol acetyltransferase (CAT) exhibits a marked specificity for D-threo and D-erythro isomers, showing no activity against L-isomers [2]. L-erythro-chloramphenicol is therefore used as a specific substrate to probe the stereoselectivity of CAT and related resistance mechanisms.

Chiral Chromatography & Mass Spectrometry Reference Standard

L-erythro-Chloramphenicol is identified and differentiated from other chloramphenicol isomers through reversed-phase and chiral liquid chromatography combined with tandem mass spectrometric detection . It is procured as an analytical reference standard for method development and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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